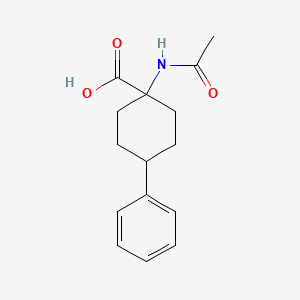

1-Acetamido-4-phenylcyclohexane-1-carboxylic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 1-Acetamido-4-phenylcyclohexane-1-carboxylic acid is defined by its molecular formula, C16H19NO3. The InChI code for the compound is 1S/C13H16O2/c14-13 (15)12-8-6-11 (7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2, (H,14,15) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 261.32 g/mol. Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the sources I found.Applications De Recherche Scientifique

Electrochemical Oxidation Catalysts :

- Research by Rafiee et al. (2018) in ACS Catalysis developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) for oxidizing primary alcohols and aldehydes to carboxylic acids. This method is significant in converting various substrates, including benzylic, aliphatic, and heterocyclic, to carboxylic acids under mild conditions, retaining stereochemistry near the oxidation site. This process was applied in a large-scale synthesis of a precursor to levetiracetam, a medication for epilepsy (Rafiee et al., 2018).

Chemical Synthesis and Rearrangement Studies :

- Turner (1967) in the Journal of The Chemical Society C: Organic discusses the rearrangement of 1-amino-2-nitrocyclopentanecarboxylic acid during acetylation. This study is relevant to understanding the behavior of similar compounds, including 1-Acetamido-4-phenylcyclohexane-1-carboxylic acid, under specific chemical conditions (Turner, 1967).

Synthesis and Biological Evaluation of Derivatives :

- Abd-Allah and Elshafie (2018) in the Oriental Journal of Chemistry synthesized derivatives of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide for biological evaluation. These compounds were tested for their antitumor activity against various cancer cell lines, with one compound showing promising activity against breast cancer (Abd-Allah & Elshafie, 2018).

Phosphorus Trichloride Reactions :

- A study by Ziora and Kafarski (2009) in Phosphorus, Sulfur, and Silicon and the Related Elements examined the reaction between phosphorus trichloride, acetamide, and ethyl oxoalkanecarboxylates. This study provides insights into the reaction pathways and side-products when using compounds similar to 1-Acetamido-4-phenylcyclohexane-1-carboxylic acid (Ziora & Kafarski, 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-acetamido-4-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(17)16-15(14(18)19)9-7-13(8-10-15)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYMQYINMDLGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCC(CC1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetamido-4-phenylcyclohexane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)

![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)

![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)

![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)

amine](/img/structure/B1454574.png)

![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)